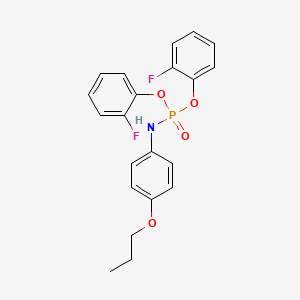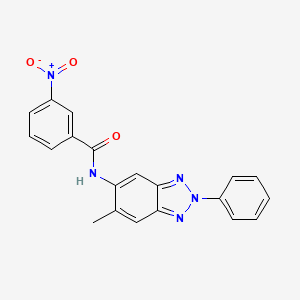![molecular formula C15H10N2O4S2 B5005914 2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5005914.png)
2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one, also known as MTF, is a thiazole derivative with potential anti-cancer activity. It has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one exerts its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. It does this by activating the p38 mitogen-activated protein kinase (MAPK) pathway, which leads to the activation of caspases, the enzymes responsible for apoptosis. This compound also inhibits the expression of anti-apoptotic proteins, such as Bcl-2, which further promotes apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-oxidant effects. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress. This compound has also been shown to have a protective effect on the liver, reducing liver damage in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its effects on cancer stem cells, which are thought to be responsible for cancer recurrence. Additionally, further research is needed to optimize its formulation for in vivo administration.
In conclusion, this compound is a promising anti-cancer agent that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. Although there are some limitations to its use in lab experiments, its specificity for cancer cells and minimal toxicity to normal cells make it a promising candidate for cancer therapy. Further research is needed to fully understand its potential and optimize its use in vivo.
Méthodes De Synthèse
2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one can be synthesized by reacting 2-methylthio-4-(2-furyl)-3-thioacetate with 3-nitrobenzaldehyde in the presence of ammonium acetate. The resulting product is then oxidized with hydrogen peroxide to yield this compound.
Applications De Recherche Scientifique
2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one has been studied extensively for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its anti-inflammatory and anti-oxidant properties.
Propriétés
IUPAC Name |
(4Z)-2-methylsulfanyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S2/c1-22-15-16-12(14(18)23-15)8-11-5-6-13(21-11)9-3-2-4-10(7-9)17(19)20/h2-8H,1H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMFHTPHWKDOTF-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5005834.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5005842.png)

![2-ethyl-N-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5005849.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5005855.png)
![N-[2-(benzoylamino)benzoyl]phenylalanine](/img/structure/B5005867.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5005875.png)



![1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5005904.png)
![2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5005928.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5005938.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5005941.png)